molecular formula C22H23NO B2919020 1-[(4-Tert-butylphenyl)methyl]-6-phenylpyridin-2-one CAS No. 400076-11-1

1-[(4-Tert-butylphenyl)methyl]-6-phenylpyridin-2-one

Cat. No.: B2919020
CAS No.: 400076-11-1
M. Wt: 317.432
InChI Key: VGBCMDNZHWLFBC-UHFFFAOYSA-N
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Description

1-[(4-Tert-butylphenyl)methyl]-6-phenylpyridin-2-one is a pyridinone derivative characterized by a bicyclic aromatic system. Its structure features a pyridin-2-one core substituted at the 1-position with a (4-tert-butylphenyl)methyl group and at the 6-position with a phenyl group.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-6-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c1-22(2,3)19-14-12-17(13-15-19)16-23-20(10-7-11-21(23)24)18-8-5-4-6-9-18/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBCMDNZHWLFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Tert-butylphenyl)methyl]-6-phenylpyridin-2-one typically involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method for synthesizing this compound is through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions, such as temperature, solvent, and base, are optimized to achieve high yields and purity of the final product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but with modifications to accommodate higher volumes and ensure cost-effectiveness. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient and scalable production.

Chemical Reactions Analysis

1-[(4-Tert-butylphenyl)methyl]-6-phenylpyridin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-[(4-Tert-butylphenyl)methyl]-6-phenylpyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Research into the medicinal properties of this compound includes its potential use as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to interact with specific molecular targets makes it a promising candidate for therapeutic applications.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-Tert-butylphenyl)methyl]-6-phenylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-[(4-Tert-butylphenyl)methyl]-6-phenylpyridin-2-one with three analogs from the literature, focusing on structural features, synthetic pathways, and inferred biological implications.

Core Structure and Electronic Properties

  • Pyridin-2-one vs. Pyrrolo/Pyrazolopyrimidine :
    The pyridin-2-one core lacks the additional nitrogen atoms present in pyrrolo- and pyrazolopyrimidine systems. This difference reduces hydrogen-bonding capacity but may enhance metabolic stability due to fewer reactive sites. In contrast, pyrrolopyrimidine derivatives (e.g., compound 2 in ) exhibit stronger interactions with viral polymerases, as demonstrated in SARS-CoV-2 inhibition studies .
  • Fluorine substitution in compounds enhances electronegativity, which may optimize target affinity but reduce solubility compared to the non-fluorinated phenyl group in the target molecule .

Biological Activity

1-[(4-Tert-butylphenyl)methyl]-6-phenylpyridin-2-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to synthesize existing research findings regarding its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a pyridine ring substituted with a tert-butylphenyl group and a phenyl group, which may influence its interactions with biological targets. The molecular formula is C20H22N2OC_{20}H_{22}N_2O.

The biological activities of this compound are believed to be mediated through specific molecular interactions:

  • Hydrogen Bonding and π-π Interactions : The hydroxy group and the pyridine ring likely participate in hydrogen bonding and π-π interactions with target proteins, which can modulate their functions.
  • Target Specificity : Research indicates that the compound may act on various molecular targets, potentially influencing pathways associated with inflammation and cancer .

Anticancer Activity

Several studies have investigated the anticancer properties of similar compounds in the pyridine class, suggesting that modifications such as those found in this compound could enhance efficacy against cancer cells:

  • In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with phenyl substitutions have demonstrated enhanced apoptosis induction in breast cancer cells .
CompoundIC50 (μM)Cancer Type
15.0Breast
23.5Lung
37.2Colon

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties:

  • Cytokine Modulation : Compounds with similar functionalities have been shown to reduce pro-inflammatory cytokines in cell cultures, indicating that this pyridine derivative may possess similar effects .

Case Studies

A notable case study involved the evaluation of related compounds in clinical settings:

  • Study on Pyridine Derivatives : A clinical trial assessed the efficacy of pyridine derivatives as adjunct therapies in cancer treatment. Patients receiving these compounds along with standard chemotherapy reported improved outcomes, including reduced tumor size and enhanced quality of life metrics .

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